

# Spectroscopic Analysis of Isosakuranetin: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Isosakuranetin	
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#### Introduction

**Isosakuranetin**, a flavanone found in various citrus species, has garnered significant interest in the scientific community due to its diverse biological activities. As a 4'-O-methylated derivative of naringenin, it exhibits potential as a transient receptor potential melastatin 3 (TRPM3) inhibitor and has demonstrated roles in cytoprotection and melanogenesis stimulation.[1][2][3] Accurate and detailed structural elucidation is paramount for understanding its mechanism of action and for quality control in drug development. This document provides a comprehensive guide to the spectroscopic analysis of **Isosakuranetin** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including detailed data, experimental protocols, and workflow visualizations.

## **Molecular and Spectroscopic Data**

Isosakuranetin has the chemical formula C16H14O5 and a molar mass of 286.27 g/mol .[1]

### **Mass Spectrometry Data**

High-resolution mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of **Isosakuranetin**. Electrospray ionization (ESI) is a common technique for the analysis of flavonoids.[4]

Table 1: Mass Spectrometry Data for Isosakuranetin



Parameter	Value	Source
Molecular Formula	C16H14O5	PubChem
Exact Mass	286.08412 g/mol	PubChem
Precursor Ion ([M-H] <sup>-</sup> )	285.0768 m/z	PubChem

## **Nuclear Magnetic Resonance (NMR) Data**

NMR spectroscopy provides detailed information about the chemical structure of **Isosakuranetin**, including the connectivity and spatial arrangement of its atoms. The following data is typically acquired in deuterated solvents such as DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>.[5][6]

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Isosakuranetin** 

Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.45	dd	12.8, 3.2
H-3ax	3.28	dd	17.2, 12.8
H-3eq	2.80	dd	17.2, 3.2
H-6	6.16	d	2.2
H-8	6.14	d	2.2
H-2', H-6'	7.38	d	8.6
H-3', H-5'	6.95	d	8.6
4'-OCH₃	3.78	S	-
5-OH	12.10	S	-
7-OH	10.85	S	-

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative example and may vary slightly based on solvent and experimental conditions.



Table 3: 13C NMR Spectroscopic Data for Isosakuranetin

Atom No.	Chemical Shift (δ, ppm)
C-2	79.2
C-3	42.1
C-4	196.5
C-5	164.2
C-6	96.0
C-7	167.5
C-8	95.1
C-9	163.0
C-10	102.4
C-1'	130.8
C-2', C-6'	128.5
C-3', C-5'	114.2
C-4'	159.8
4'-OCH₃	55.3

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative example and may vary slightly based on solvent and experimental conditions.

# **Experimental Protocols Sample Preparation**

- For NMR Spectroscopy: Dissolve 3-5 mg of **Isosakuranetin** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).[7] Transfer the solution to a 5 mm NMR tube.
- For Mass Spectrometry (LC-MS):



- Prepare a stock solution of Isosakuranetin (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
- $\circ$  For analysis, dilute the stock solution to the desired concentration (e.g., 1-10  $\mu$ g/mL) using the initial mobile phase composition.

### **NMR Spectroscopy Protocol**

This protocol outlines the acquisition of a standard suite of 1D and 2D NMR experiments for structural elucidation.

- Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended.
- 1D Experiments:
  - ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and coupling constants.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
  - DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiate between
    CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D Experiments:
  - COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded protoncarbon (¹H-¹³C) pairs.[9]
  - HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)
    correlations between protons and carbons, which is crucial for piecing together the molecular structure.

### Mass Spectrometry (LC-MS) Protocol



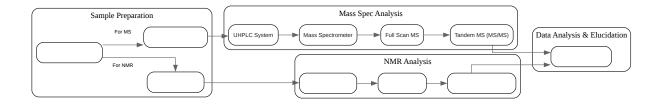
This protocol is designed for the analysis of **Isosakuranetin** using Liquid Chromatography coupled with Mass Spectrometry.[4][10]

- Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm) is suitable for separation.[4]
  - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 30°C.
- Mass Spectrometer Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
  - Gas Temperature: 300°C.[4]
  - Nebulizer Pressure: 35 psi.[4]
  - Capillary Voltage: 4000 V.[4]
  - Analysis Mode: Full scan for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis to aid in structural confirmation.

#### **Visualizations**

## **Experimental Workflow for Spectroscopic Analysis**

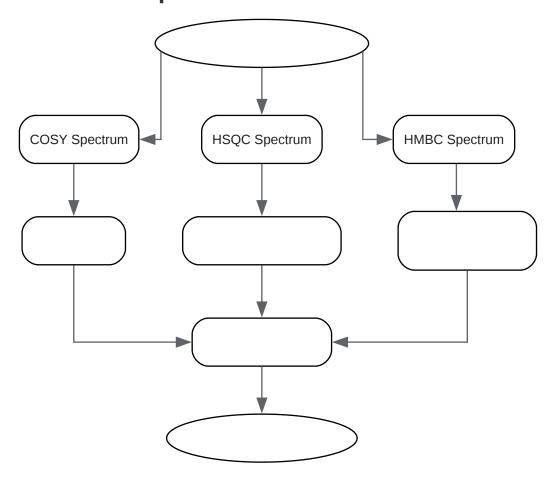




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Caption: Workflow for NMR and MS analysis of Isosakuranetin.

## **2D NMR Data Interpretation Workflow**

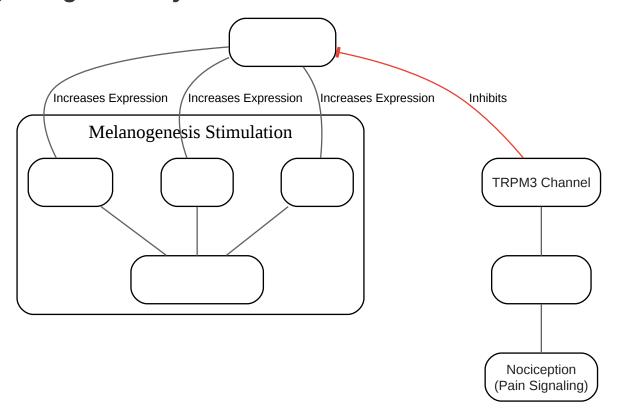




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Caption: Logical workflow for 2D NMR data interpretation.

## Signaling Pathway Involvement of Isosakuranetin



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